3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple cyclopentane rings and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid involves multiple steps, including the formation of cyclopentane rings and the introduction of carboxylic acid groups. The synthetic route typically starts with the preparation of the cyclopentane core, followed by the introduction of functional groups through various organic reactions such as Friedel-Crafts acylation, amidation, and esterification. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary based on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentane derivatives with carboxylic acid groups, such as:
- 3-Carboxy-2,2,3-trimethylcyclopentanecarboxylic acid
- 4-Methylphenylcarbamoyl derivatives
- Trimethylcyclopentane-based compounds
Uniqueness
The uniqueness of 3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[[3-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O6/c1-15-8-9-16(28-20(30)17-10-12-26(6,22(32)33)24(17,2)3)14-19(15)29-21(31)18-11-13-27(7,23(34)35)25(18,4)5/h8-9,14,17-18H,10-13H2,1-7H3,(H,28,30)(H,29,31)(H,32,33)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLMEIDXXHLRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O)NC(=O)C3CCC(C3(C)C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.